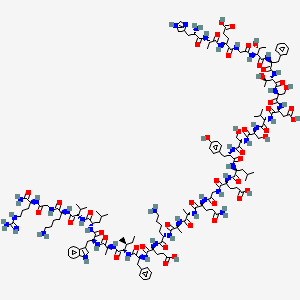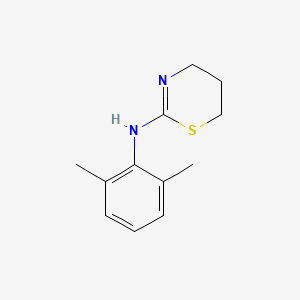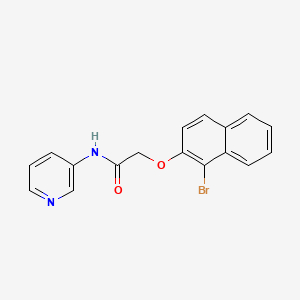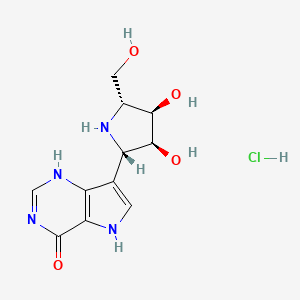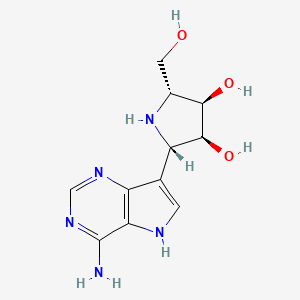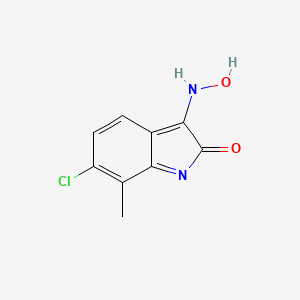
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18BIOder is a neuroprotective GSK-3β inhibitor, highly selectively inhibiting HIV-1. It is the second generation derivative of 6BIO.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
The chemical compound 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one is involved in the synthesis of complex heterocyclic systems. For instance, Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, which are derived from pyrazoles reacted with hydroxylamine, leading to compounds that include structures similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. These compounds' structures were elucidated using single-crystal X-ray analysis and NMR spectroscopic investigations, showcasing the compound's role in the synthesis and structural characterization of new heterocyclic systems (Holzer et al., 2003).
2. Asymmetric Synthesis of Amino Acids
In the field of asymmetric synthesis, compounds similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one are used as intermediates. Oppolzer et al. (1992) detailed the synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams, using a process that involves treating N-acylsultams with reagents like 1-chloro-1-nitrosocyclohexane, which bears resemblance to the structure of 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. This highlights the compound's utility in the synthesis of important biological molecules like amino acids (Oppolzer et al., 1992).
3. Antitumor Activity
Compounds structurally related to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one have been investigated for their potential antitumor activities. For example, Andreani et al. (1979) synthesized hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole, which is structurally similar to the compound , and reported preliminary results on their activity against leukemia in mice. This suggests a possible avenue for the use of such compounds in cancer research (Andreani et al., 1979).
4. Enaminone-Based Anticonvulsant Study
In a study by Kubicki et al. (2000), compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which share a resemblance with 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one, were analyzed for their crystal structures. These compounds, known for their anticonvulsant properties, demonstrate the potential application of such chemical structures in pharmaceutical research, particularly in the development of anticonvulsant drugs (Kubicki et al., 2000).
Propiedades
Número CAS |
275374-93-1 |
|---|---|
Nombre del producto |
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one |
Fórmula molecular |
C9H7ClN2O2 |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
6-chloro-7-methyl-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3 |
Clave InChI |
PNSCLWDBNGJLCG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
SMILES |
CC1=C(C=CC2=C1NC(=C2N=O)O)Cl |
SMILES canónico |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
18BIOder; 18-BIOder; 18 BIOder; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
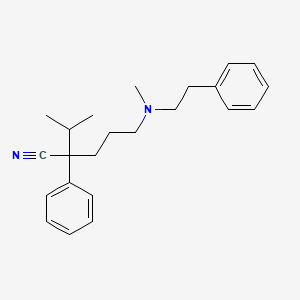
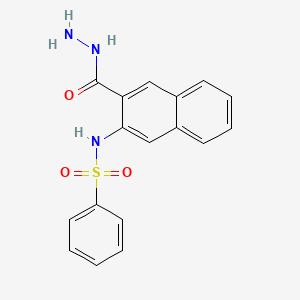
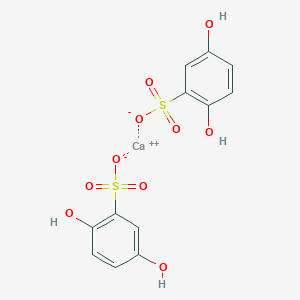
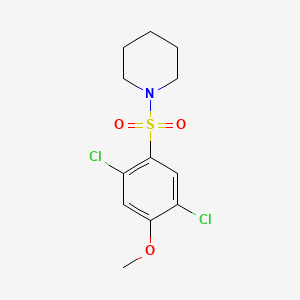
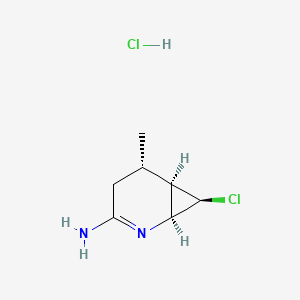
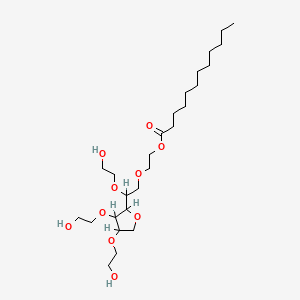
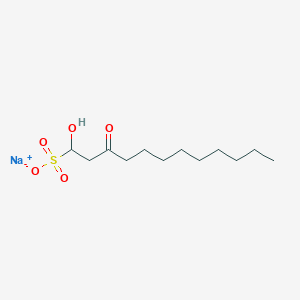
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
